3-Chloro-6-hydroxy-2-methylbenzaldehyde

Catalog No.
S13608223
CAS No.
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-hydroxy-2-methylbenzaldehyde

Product Name

3-Chloro-6-hydroxy-2-methylbenzaldehyde

IUPAC Name

3-chloro-6-hydroxy-2-methylbenzaldehyde

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3

InChI Key

DBMDFPYKZIKDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)O)Cl

3-Chloro-6-hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO3C_8H_7ClO_3. It features a benzene ring substituted with a chlorine atom, a hydroxyl group, and an aldehyde functional group. This compound is recognized for its potential utility in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry. The presence of both the hydroxyl and chloro groups contributes to its unique chemical properties, making it an interesting subject of study in organic chemistry.

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to alcohols or other reduced products using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom or hydroxyl groups can be replaced by other functional groups through nucleophilic substitution reactions, often facilitated by reagents such as sodium hydroxide.

These reactions allow for the modification of the compound to create various derivatives that may possess different biological or chemical properties.

Research indicates that 3-Chloro-6-hydroxy-2-methylbenzaldehyde exhibits notable biological activities. Studies have shown its potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Additionally, it has been investigated for antioxidant properties, suggesting potential applications in health-related fields. Further exploration into its biological mechanisms could reveal additional therapeutic uses.

The synthesis of 3-Chloro-6-hydroxy-2-methylbenzaldehyde typically involves several steps:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the benzene ring is often achieved through electrophilic aromatic substitution.
  • Formylation: Following hydroxylation, formylation processes are employed to introduce the aldehyde functional group.

A common synthetic route involves starting from 2-chloro-6-methylphenol, which undergoes hydroxylation followed by formylation to yield the desired compound. For industrial production, methods are optimized for scalability and efficiency, often employing catalysts and controlled reaction conditions.

3-Chloro-6-hydroxy-2-methylbenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Its potential antimicrobial and antioxidant properties make it a candidate for further biological studies.
  • Industrial Uses: The compound is utilized in the production of fragrances, dyes, and other industrial chemicals due to its unique chemical structure.

Interaction studies involving 3-Chloro-6-hydroxy-2-methylbenzaldehyde focus on its reactivity with biological macromolecules like proteins and nucleic acids. Preliminary findings suggest that this compound may interact with specific molecular targets, which could have implications for drug development and toxicity assessments. Further research is necessary to fully elucidate these interactions and their significance in various applications.

Several compounds share structural similarities with 3-Chloro-6-hydroxy-2-methylbenzaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-4,6-dihydroxy-2-methylbenzaldehydeHydroxy and chloro groups at different positionsKnown for strong antioxidant properties
2-Hydroxy-4-methylbenzaldehydeHydroxy and methyl groupsExhibits significant anti-inflammatory effects
4-Chloro-2-methylbenzaldehydeChloro group at position fourPrimarily used as an industrial chemical

The uniqueness of 3-Chloro-6-hydroxy-2-methylbenzaldehyde lies in its specific substitution pattern of chloro, hydroxy, and methyl groups on the benzene ring. This distinct arrangement imparts unique chemical behavior and potential applications in research and industry that differ from those of structurally similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.0134572 g/mol

Monoisotopic Mass

170.0134572 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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